![molecular formula C32H30N2O2 B15251441 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- CAS No. 71335-92-7](/img/structure/B15251441.png)
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its two amino groups attached to the anthracenedione core, each linked to a 4-(1-methylethyl)phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-anthracenedione and 4-(1-methylethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as toluene or xylene.
Procedure: The 9,10-anthracenedione is reacted with 4-(1-methylethyl)aniline in a 1:2 molar ratio. The mixture is heated to promote the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent recovery, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Substitution reactions often involve halogenating agents or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation.
Anthracene Derivatives: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
科学研究应用
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with different substituents.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another anthraquinone derivative with methylamino groups.
9,10-Anthracenedione, 1-hydroxy-: A hydroxylated anthraquinone derivative.
Uniqueness
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
71335-92-7 |
|---|---|
分子式 |
C32H30N2O2 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
1,5-bis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-19(2)21-11-15-23(16-12-21)33-27-9-5-7-25-29(27)31(35)26-8-6-10-28(30(26)32(25)36)34-24-17-13-22(14-18-24)20(3)4/h5-20,33-34H,1-4H3 |
InChI 键 |
XMZQPOLSQHYOOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


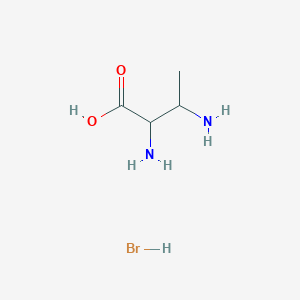
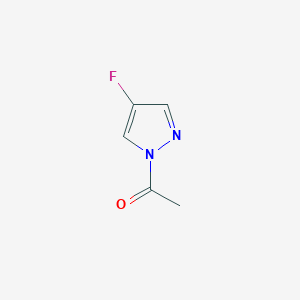
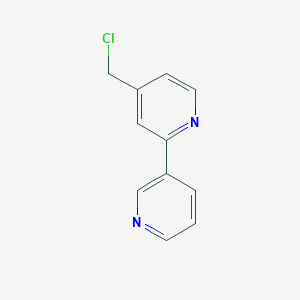
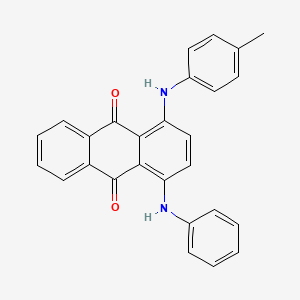

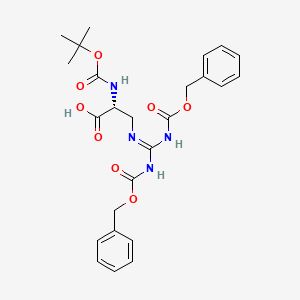
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
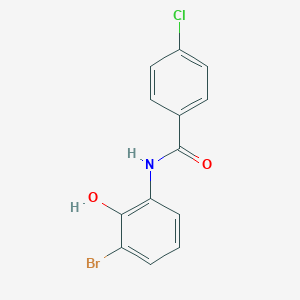
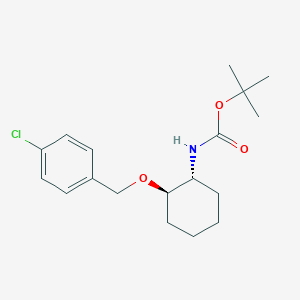
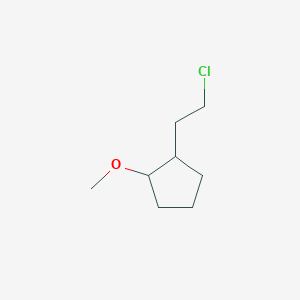
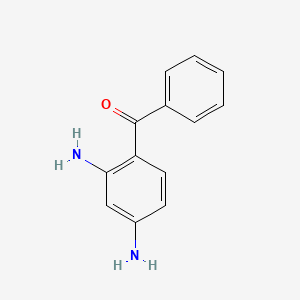
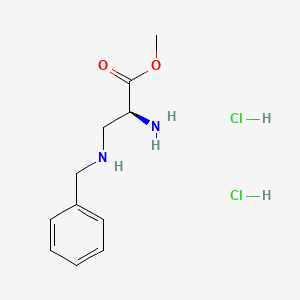
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
